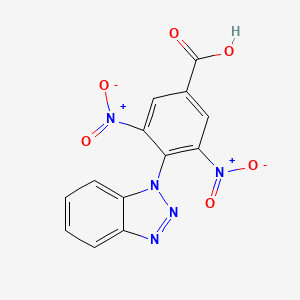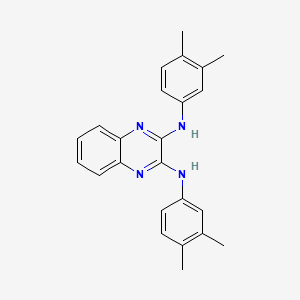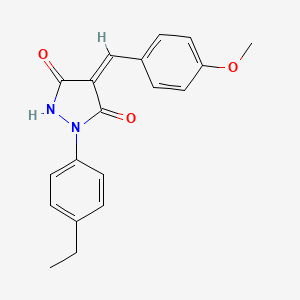![molecular formula C14H13BrN4OS B11671909 N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide is a chemical compound with the molecular formula C14H13BrN4OS It is known for its unique structure, which includes a bromophenyl group, a pyrimidinylsulfanyl group, and a propanehydrazide backbone
准备方法
合成路线和反应条件
N'-[(E)-(3-溴苯基)亚甲基]-2-(嘧啶-2-基硫代)丙烷酰肼的合成通常涉及在特定反应条件下,3-溴苯甲醛与2-(嘧啶-2-基硫代)丙烷酰肼的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,并存在盐酸等酸催化剂以促进缩合过程。然后将反应混合物回流数小时以确保反应完全,然后冷却并结晶以获得所需产物 。
工业生产方法
虽然这种化合物的特定工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、溶剂和催化剂浓度,以实现更高的产率和纯度。此外,工业生产将需要严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型
N'-[(E)-(3-溴苯基)亚甲基]-2-(嘧啶-2-基硫代)丙烷酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原衍生物。
取代: 化合物中的溴苯基可以进行亲核取代反应,其中溴原子被其他亲核试剂(如羟基、氨基或烷基)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠。
取代: 用于羟基取代的水性介质中的氢氧化钠。
形成的主要产物
氧化: 形成相应的氧化物。
还原: 形成具有氢加成的还原衍生物。
取代: 形成具有各种官能团取代溴原子的取代衍生物。
科学研究应用
N'-[(E)-(3-溴苯基)亚甲基]-2-(嘧啶-2-基硫代)丙烷酰肼具有多种科学研究应用,包括:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性,如抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发和设计。
工业: 用于开发新材料和化学工艺。
作用机制
N'-[(E)-(3-溴苯基)亚甲基]-2-(嘧啶-2-基硫代)丙烷酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物效应。例如,其潜在的抗菌活性可能涉及抑制细菌酶,破坏重要的代谢过程。类似地,其抗癌特性可能归因于通过激活特定信号通路在癌细胞中诱导凋亡 。
相似化合物的比较
类似化合物
- N'-[(E)-(3-溴苯基)亚甲基]-2-{[3-(2-甲基-2-丙烯基)-4-氧代-3,4-二氢-2-喹啉基]硫代}乙酰肼
- N'-[(E)-(3-溴苯基)亚甲基]-2-{[4-(4-甲基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
N'-[(E)-(3-溴苯基)亚甲基]-2-(嘧啶-2-基硫代)丙烷酰肼因其独特的官能团组合而脱颖而出,这些官能团赋予其独特的化学反应性和生物活性。溴苯基和嘧啶基硫代基的存在允许多种化学修饰和与生物靶标的相互作用,使其成为各种研究应用的通用化合物。
属性
分子式 |
C14H13BrN4OS |
|---|---|
分子量 |
365.25 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C14H13BrN4OS/c1-10(21-14-16-6-3-7-17-14)13(20)19-18-9-11-4-2-5-12(15)8-11/h2-10H,1H3,(H,19,20)/b18-9+ |
InChI 键 |
NTSAZFQVFUPEDH-GIJQJNRQSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)SC2=NC=CC=N2 |
规范 SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)SC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11671847.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)


![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)
